(3,4-Diethoxyphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

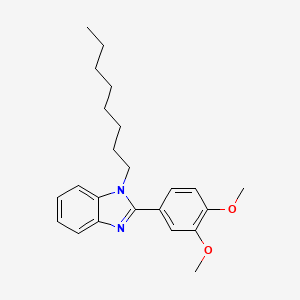

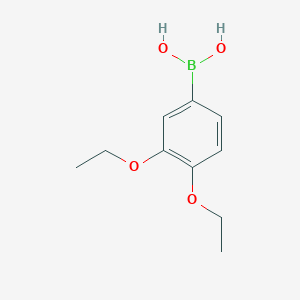

“(3,4-Diethoxyphenyl)boronic acid” is a boronic acid derivative with a molecular weight of 210.04 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The primary method for the synthesis of boronic acids, including “this compound”, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: (C2H5O)2C6H3B(OH)2 . The InChI code for this compound is 1S/C10H15BO4/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7,12-13H,3-4H2,1-2H3 .Chemical Reactions Analysis

Boronic acids, including “this compound”, are widely used in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . In this reaction, boronic acids are used as substrates in the cross-coupling reaction with various organic compounds, catalyzed by palladium .Physical And Chemical Properties Analysis

“this compound” is a white to light beige powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 336.7±52.0 °C at 760 mmHg, and a flash point of 157.4±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications

(3,4-Diethoxyphenyl)boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst for enzyme-catalyzed reactions, such as the hydrolysis of esters and the reduction of ketones. It has also been used as a ligand for coordination chemistry, such as in the synthesis of transition metal complexes. Additionally, this compound has been used as a reagent for bioconjugation, such as in the synthesis of bioconjugates of proteins and polysaccharides.

Mechanism of Action

Target of Action

The primary target of (3,4-Diethoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.

Result of Action

The result of the action of this compound is the formation of carbon-carbon bonds . This is a crucial process in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by the reaction conditions. The success of the SM coupling reaction, in which this compound plays a key role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Moreover, the compound is generally environmentally benign , suggesting that it has a minimal impact on the environment.

Advantages and Limitations for Lab Experiments

(3,4-Diethoxyphenyl)boronic acid has several advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, this compound can be used in a variety of synthetic transformations, including Suzuki-Miyaura cross-coupling, Heck-Mizoroki cross-coupling, and Sonogashira coupling. However, this compound is highly reactive, which can make it difficult to handle in the laboratory. Additionally, this compound can be toxic if inhaled or ingested, and should be handled with care.

Future Directions

There are several potential future directions for the use of (3,4-Diethoxyphenyl)boronic acid. It could be used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound could be used in the development of new catalysts for enzyme-catalyzed reactions, and in the development of new ligands for coordination chemistry. Furthermore, this compound could be used in the development of new bioconjugates for proteins and polysaccharides. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

(3,4-Diethoxyphenyl)boronic acid can be synthesized in a variety of ways. The most common method is the reaction of phenylboronic acid with diethyl malonate, which yields this compound in high yields. Other methods include the reaction of phenylboronic acid with diethyl acetylenedicarboxylate, the reaction of diethyl malonate and boron trifluoride etherate, and the reaction of diethyl malonate and boron tribromide.

Safety and Hazards

“(3,4-Diethoxyphenyl)boronic acid” is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and not breathing dust .

Biochemical Analysis

Cellular Effects

Therefore, it is not currently possible to provide a detailed explanation of how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

properties

IUPAC Name |

(3,4-diethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7,12-13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKJGFWYSHWIPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

279262-08-7 |

Source

|

| Record name | (3,4-diethoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B2942244.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2942253.png)

![7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2942254.png)

![Ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2942256.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone](/img/structure/B2942258.png)

![1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2942260.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2942261.png)

![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B2942262.png)

![ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2942264.png)